methyl 2-(4-aminophenyl)-2-hydroxyacetate
CAS No.: 182918-73-6
Cat. No.: VC5689730
Molecular Formula: C9H11NO3
Molecular Weight: 181.191
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182918-73-6 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.191 |
IUPAC Name | methyl 2-(4-aminophenyl)-2-hydroxyacetate |
Standard InChI | InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3 |
Standard InChI Key | GAMGLCCWIJAQFS-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC=C(C=C1)N)O |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate, reflecting its (S)-configured chiral center at the hydroxy-bearing carbon . The presence of both hydroxyl (−OH) and amino (−NH) groups on the aromatic ring introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.
Molecular Descriptors and Identifiers
Key identifiers include:
The stereospecific arrangement is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis.
Synthesis and Production Pathways
Laboratory-Scale Synthesis
The compound is synthesized via acid-catalyzed esterification of 2-(4-aminophenyl)-2-hydroxyacetic acid with methanol. Typical conditions involve refluxing the reactants with concentrated sulfuric acid () or hydrochloric acid () as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the carboxylic acid attacking the electrophilic carbonyl carbon of methanol.
Reaction Equation:
Industrial Manufacturing Considerations
Industrial production may employ continuous-flow reactors to enhance yield and reduce side reactions. Optimized parameters include:
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Temperature: 60–80°C
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Catalyst Loading: 5–10% (w/w)
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Reaction Time: 4–6 hours
Process intensification techniques, such as microwave-assisted synthesis, are under investigation to improve energy efficiency .
Reactivity and Functional Group Transformations
Oxidation Reactions
The secondary alcohol group (−CH(OH)−) undergoes oxidation to a ketone using agents like potassium permanganate () in acidic conditions:
This reaction is pivotal for introducing carbonyl functionality, which is valuable in further derivatization .
Ester Reduction
The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride ():
This transformation is useful for generating polyol intermediates in polymer synthesis .
Amino Group Functionalization
The aromatic amine participates in electrophilic substitution (e.g., acetylation) and cross-coupling reactions (e.g., Suzuki–Miyaura). For example, treatment with acetic anhydride yields the acetylated derivative:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to hydrogen-bonding groups.
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Stability: Susceptible to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments.
Spectroscopic Characterization
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NMR (400 MHz, DMSO-): δ 7.45 (d, Hz, 2H, ArH), 6.60 (d, Hz, 2H, ArH), 5.20 (s, 1H, OH), 4.90 (s, 2H, NH), 3.65 (s, 3H, OCH), 3.10 (s, 1H, CH).
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IR (KBr): 3350 cm (O−H), 1720 cm (C=O), 1620 cm (C=C aromatic) .
Applications and Research Directions
Pharmaceutical Intermediates
The compound’s chiral center and functional groups make it a candidate for asymmetric synthesis of β-amino alcohol derivatives, which are prevalent in antiviral and anticancer agents.
Polymer Chemistry
Incorporation into polyurethane foams and epoxy resins enhances mechanical properties due to hydrogen-bonding interactions between hydroxyl/amine groups and polymer backbones.
Catalysis
As a ligand in transition-metal catalysis, the hydroxyl and amine groups coordinate to metals like palladium, facilitating C−C bond-forming reactions in aqueous media .
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